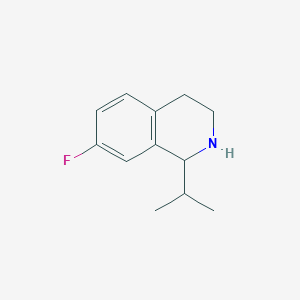
7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline, also known as 7-FPTI, is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
科学的研究の応用
Synthesis and Biological Activity
Research on tetrahydroisoquinoline derivatives, including those similar to 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline, has explored their synthesis and biological activities. For instance, derivatives have shown moderate adrenergic blocking and sympatholytic activities, indicating potential applications in the field of pharmacology (Aghekyan et al., 2017).
Chemical Transformations
A study on the synthesis of fluorinated tetrahydroisoquinoline derivatives detailed the use of directed ortho-lithiation reactions. These compounds serve as building blocks for central nervous system drug candidates, demonstrating their significance in drug design (Hargitai et al., 2018).
Antihypertensive Agents
In cardiovascular research, 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for antihypertensive effects. Their structure-activity relationship studies suggest important implications for the development of new antihypertensive drugs (Watanuki et al., 2011).
Crystal Engineering
Studies on fluorine-substituted isoquinolines have contributed to crystal engineering. The interaction of fluorine atoms in these compounds affects their packing features in crystals, which is valuable for understanding molecular interactions and designing materials (Choudhury et al., 2006).
PET Imaging Agents
Carbon-11 and fluorine-18 labeled tetrahydroisoquinoline derivatives have been developed as potential positron emission tomography (PET) imaging agents for brain diseases. This highlights their use in diagnostic imaging and neurological research (Gao et al., 2006).
Antibacterial Activity
Novel fluoroquinolones, including tetrahydroisoquinoline derivatives, have been synthesized and evaluated for their antimycobacterial activities. This research contributes to the development of new treatments for bacterial infections (Senthilkumar et al., 2009).
特性
IUPAC Name |
7-fluoro-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-8(2)12-11-7-10(13)4-3-9(11)5-6-14-12/h3-4,7-8,12,14H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVYNPMWSGMUCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCN1)C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

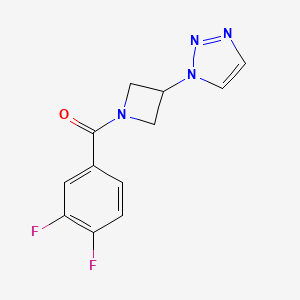
![4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2416127.png)
![3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B2416128.png)
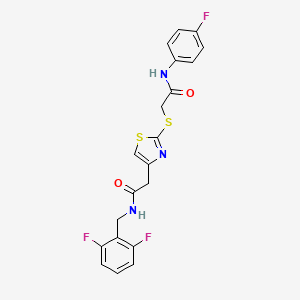

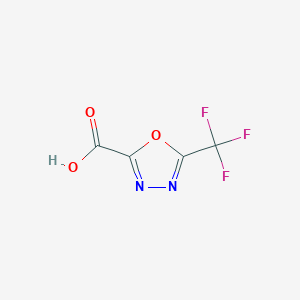
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416133.png)
![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)
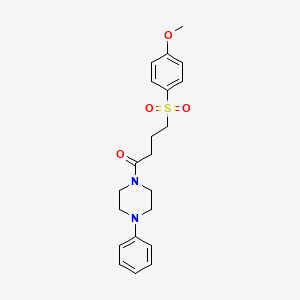
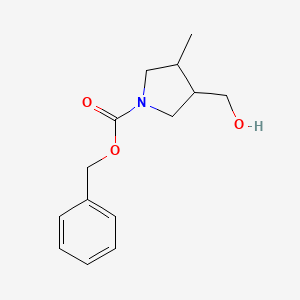
![2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone](/img/structure/B2416142.png)
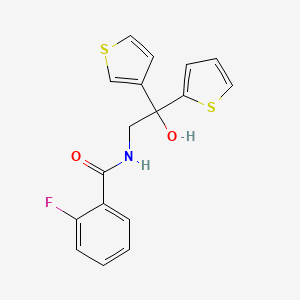
![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)